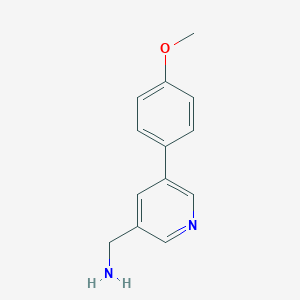

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 . It belongs to the class of amines.

Molecular Structure Analysis

The molecular structure of “(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine” consists of a pyridine ring attached to a methoxyphenyl group and a methanamine group .Physical And Chemical Properties Analysis

“(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine” has a molecular weight of 214.26 . It should be stored in a dry environment at 2-8°C .Scientific Research Applications

Pharmacology Antioxidant and Anti-Cancer Properties

The compound has been utilized in the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with potential antioxidant and anti-cancer properties. These derivatives have been synthesized and screened for their cytotoxicity on various cancer cell lines, indicating the compound’s relevance in the development of new anticancer drugs .

2. Organic Synthesis: Reagent in Chemical Reactions It acts as a reagent in the preparation of organophosphorus-substituted fulvenes with indenyl moieties, showcasing its utility in complex organic synthesis processes .

Medicinal Chemistry Drug Development

As part of the class of organic compounds known as aralkylamines, this compound is involved in drug development due to its structural properties that allow for further functionalization and modification .

Material Science Metal-Organic Frameworks

The compound has been used in the synthesis of metal-organic frameworks (MOFs), which are critical for various applications such as catalysis, gas storage, and separation technologies .

Catalysis Oxidation Processes

In catalysis, it has been involved in metal-free oxidation processes of amines to their corresponding aldehydes and ketones, which is an essential reaction in chemical manufacturing .

Coordination Chemistry Copper Complexes

The compound has been used to create copper complexes onto MCM-41, indicating its role in coordination chemistry and potential applications in catalysis .

7. Analytical Chemistry: Spectroscopy and Structural Analysis Its structural properties make it suitable for spectroscopic analysis and structural determination, which are fundamental techniques in analytical chemistry .

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

Related compounds have been used in oxidation reactions to access carbonyl functional groups . This process involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones .

Biochemical Pathways

The oxidation of amines is a fundamental transformation in synthetic organic chemistry . It serves as a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides .

Result of Action

The oxidation of amines can lead to the production of various synthetic intermediates, which can be used in further chemical reactions .

Action Environment

It’s worth noting that the storage temperature and conditions can impact the stability of similar compounds .

properties

IUPAC Name |

[5-(4-methoxyphenyl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOYPZGDCNJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622289 |

Source

|

| Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine | |

CAS RN |

154237-17-9 |

Source

|

| Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B186533.png)

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)